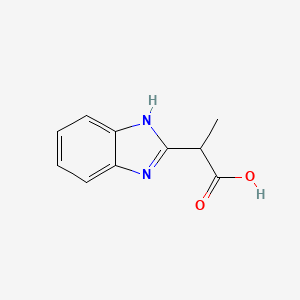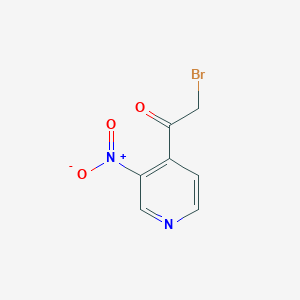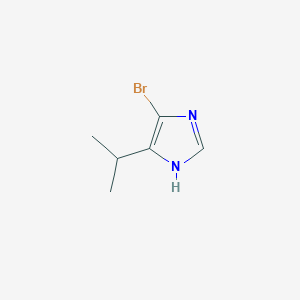
5-Bromo-4-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(propan-2-yl)-1H-imidazole is a heterocyclic organic compound featuring a bromine atom and an isopropyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1H-imidazole typically involves the bromination of 4-(propan-2-yl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-4-(propan-2-yl)-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated imidazoles.
Applications De Recherche Scientifique
5-Bromo-4-(propan-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)-1H-imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-4-(propan-2-yl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Iodo-4-(propan-2-yl)-1H-imidazole: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine analog.
Uniqueness
5-Bromo-4-(propan-2-yl)-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the bromine atom and the isopropyl group can enhance its binding affinity and selectivity in various applications.
Propriétés
Formule moléculaire |
C6H9BrN2 |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
4-bromo-5-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
XDBOUZAZWPGPNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


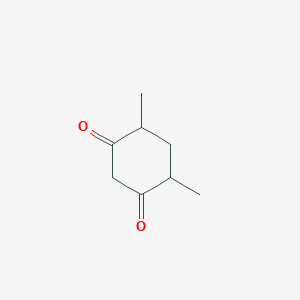
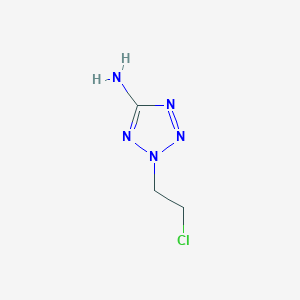
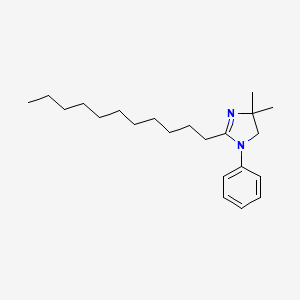

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)
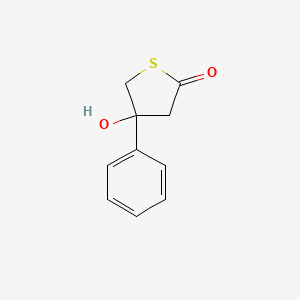


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)


